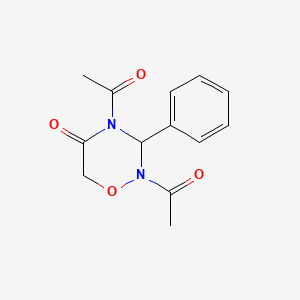
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one is a heterocyclic compound that belongs to the class of oxadiazinanones. These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research due to its potential bioactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one typically involves the [3 + 3] cycloaddition of in situ generated azaoxyallyl cations with nitrones. This reaction is carried out in the presence of sodium carbonate (Na₂CO₃) as a base. The azaoxyallyl cations are generated from α-halohydroxamates, which then react with nitrones to form the desired oxadiazinanone derivatives. The reaction proceeds under mild conditions and yields the target compound in good to excellent yields (56-99%) .
Analyse Chemischer Reaktionen
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazinanone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazinanone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).
Wissenschaftliche Forschungsanwendungen
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential bioactivity, making it a candidate for biological studies.
Medicine: Due to its unique structure, it may have potential therapeutic applications, although further research is needed.
Industry: The compound can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and its conformational flexibility play a crucial role in its bioactivity .
Vergleich Mit ähnlichen Verbindungen
2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one can be compared with other oxadiazinanone derivatives, such as:
3-Phenyl-1,4,2-dioxazol-5-one: This compound has a similar structure but differs in the position and type of substituents.
2-Methyl-2-phenyl-1,3,4-oxadiazinan-5-one: Another similar compound with different substituents and potential bioactivity. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
83395-46-4 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2,4-diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-12(18)8-19-15(10(2)17)13(14)11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
OMKHYSWUWNAZJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(N(OCC1=O)C(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
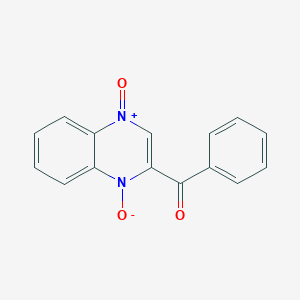
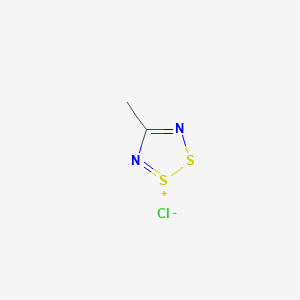
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
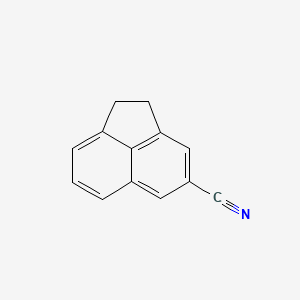
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
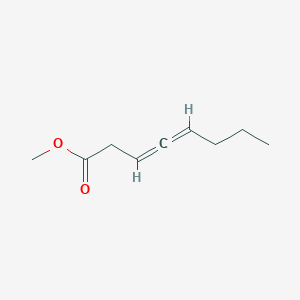
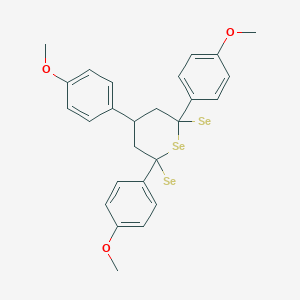
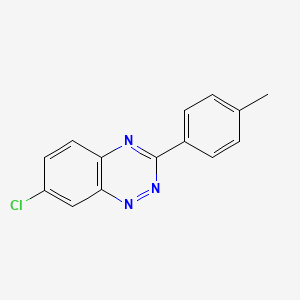
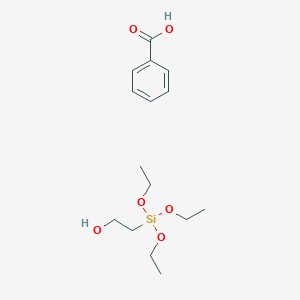
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
